5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluoronaphthalene moiety in this compound adds to its potential pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene as the starting material.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including halogenation, boration, and hydrolysis.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the triazole ring.
Final Product:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluoronaphthalene moiety allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while substitution can introduce various functional groups.
Scientific Research Applications
5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in molecular docking studies to understand its binding affinity to various biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated aromatic ring and a triazole moiety, but differs in its overall structure and biological activity.
Other Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents, share the triazole core but have different substituents and pharmacological profiles.
The uniqueness of this compound lies in its specific combination of the fluoronaphthalene and triazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZPLJVTYVDOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=NC(=S)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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